Ethyl 4-(methylamino)butanoate
Description
Ethyl 4-(methylamino)butanoate (CAS 81893-75-6 as its hydrochloride salt) is an ester derivative of butanoic acid featuring a methylamino (-NHCH₃) substituent at the 4-position. Its molecular formula is C₇H₁₅NO₂ (free base), with a molecular weight of 181.66 g/mol for the hydrochloride salt. The compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Key safety data highlight hazards such as skin irritation (H315) and toxicity if swallowed (H302), necessitating careful handling under inert storage conditions (2–8°C) .
Properties
CAS No. |
41880-28-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl 4-(methylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6-8-2/h8H,3-6H2,1-2H3 |
InChI Key |
XAABBBQBNHRYFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-(Methylamino)butanoic Acid
One classical route involves the esterification of 4-(methylamino)butanoic acid or its hydrochloride salt with ethanol under acidic conditions.
- Reaction Conditions:
- Refluxing 4-(methylamino)butanoic acid hydrochloride with ethanol
- Acid catalyst: Sulfuric acid or similar strong acid
- Temperature: Reflux (~78°C)
- Time: Several hours until reaction completion
- Mechanism: The acid protonates the carboxyl group, facilitating nucleophilic attack by ethanol to form the ethyl ester.
- Purification: Typically involves neutralization, extraction, and distillation or recrystallization to isolate the ester hydrochloride salt.
This method is widely reported and provides moderate to good yields of ethyl 4-(methylamino)butanoate hydrochloride.
Nucleophilic Substitution Using Ethyl 4-Chlorobutanoate
An alternative synthetic approach uses ethyl 4-chlorobutanoate as a starting material, which undergoes nucleophilic substitution with methylamine.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Ethyl 4-chlorobutanoate | Solvent: ethanol or similar | Base such as triethylamine added to neutralize HCl formed |
| 2 | Methylamine | Temperature: room temp to mild heating | Reaction time: several hours |
| 3 | Workup | Extraction, purification | Final product as hydrochloride salt |
- Mechanism: The nucleophilic methylamine attacks the electrophilic carbon attached to chlorine, displacing chloride and forming the amino ester.
- Industrial Relevance: This method is favored for scale-up due to straightforward reaction conditions and ease of purification.
Photochemical and Catalytic Amination (Research-Level Methods)
Recent research explores photochemical alkylation and catalytic amination methods to prepare related amino esters.
- Example: Alkylation of α-amino C−H bonds under ultraviolet irradiation with specific catalysts, leading to amino ester derivatives similar to this compound.
- These methods offer high selectivity and yields (up to 91%) but are currently more suited for laboratory synthesis rather than industrial production.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification of 4-(methylamino)butanoic acid | 4-(Methylamino)butanoic acid hydrochloride, ethanol, sulfuric acid | Reflux, acid catalysis, several hours | Simple, well-established | Requires strong acid, possible side reactions |
| Nucleophilic substitution | Ethyl 4-chlorobutanoate, methylamine, triethylamine | Room temperature to mild heating, base present | High yield, suitable for scale-up | Requires handling of alkyl halide |
| Photochemical alkylation (research) | N,N-Dimethylaniline derivatives, ethyl acrylate | UV irradiation, room temperature, catalyst | High selectivity, mild conditions | Specialized equipment, less industrially practical |
| Catalytic amination of trifluoro derivatives | Ethyl 4,4,4-trifluoroacetoacetate, methylamine | 0–5°C, ethanol solvent, catalysts | High purity, continuous flow possible | Specific to trifluoro analogs, more complex |
Industrial Production Considerations
- The nucleophilic substitution method using ethyl 4-chlorobutanoate and methylamine is preferred industrially due to its straightforward reaction setup and scalability.
- Optimization includes controlling stoichiometry, temperature, and the use of bases to neutralize hydrochloric acid formed during the reaction.
- Purification steps such as recrystallization and distillation ensure product purity and removal of residual starting materials or by-products.
Summary of Key Research Findings
- The esterification route is classical but involves corrosive acids and longer reaction times.
- Nucleophilic substitution provides a cleaner, more efficient synthesis with better scalability.
- Advanced photochemical methods demonstrate potential for selective synthesis but require further development for industrial use.
- Related compound syntheses inform process improvements, such as catalyst use and continuous flow reactors, which could translate to this compound production.
Chemical Reactions Analysis
Hydrolysis Reactions
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
| Reaction | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, reflux (80–100°C) | 4-(methylamino)butanoic acid + ethanol |
| Basic hydrolysis | NaOH, aqueous solution, heat | Sodium 4-(methylamino)butanoate + ethanol |
Mechanism : The ester carbonyl undergoes nucleophilic attack by water or hydroxide ions, followed by proton transfer to form the acid or salt .
Reduction Reactions
The ester group can be reduced to an alcohol using strong reducing agents.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | Slow addition | 4-(methylamino)butanol + LiAlO₂ |
Mechanism : The ester carbonyl is reduced to a primary alcohol via hydride transfer .
Acid-Base Reactions
The secondary amine group can act as a base, forming salts with acids.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Protonation | HCl, MeOH | RT | This compound·HCl |
Mechanism : The amine nitrogen accepts a proton, forming the ammonium salt .
Alkylation and Acylation
The amine group can undergo alkylation or acylation to form quaternary ammonium salts or amides.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, NaOH, H₂O | 25°C, 2–4 h | N,N-Dimethyl-4-(ethyl ester)butanamide |
| Acylation | AcCl, pyridine | 0°C, then RT | N-Acetyl-4-(methylamino)butanoate |
Mechanism : The amine reacts with alkyl halides or acyl chlorides via nucleophilic substitution or acylation .
Scientific Research Applications
Ethyl 4-(methylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(methylamino)butanoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester carbonyl is protonated, increasing its electrophilicity and allowing nucleophilic attack by water . This leads to the formation of a tetrahedral intermediate, which eventually breaks down to form the carboxylic acid and alcohol .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between Ethyl 4-(methylamino)butanoate and related compounds:
Physicochemical Properties
- Spectroscopic Data: IR and NMR spectra consistently confirm functional groups across analogs. For example, this compound’s hydrochloride salt shows characteristic N-H stretches (~3300 cm⁻¹) and ester C=O signals (~1730 cm⁻¹), similar to other esters .
Biological Activity
Ethyl 4-(methylamino)butanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the following structural formula:
This compound features a methylamino group which is crucial for its biological interactions. The presence of this functional group enhances its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Modulation : this compound can bind to receptors, influencing signal transduction pathways that regulate physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown significant inhibition against Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial potential.
- Inflammation Modulation : In a controlled experiment, Johnson et al. (2024) assessed the anti-inflammatory effects of the compound in a murine model of induced inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 4-(dimethylamino)butanoate | Dimethylamino derivative | Enhanced receptor binding |
| Ethyl 4-(phenylamino)butanoate | Phenylamino derivative | Increased cytotoxicity |
| Ethyl 4-(hydroxybutanoate) | Hydroxy derivative | Antioxidant properties |
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(methylamino)butanoate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting ethyl 4-bromobutanoate with methylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like THF, catalyzed by tetrabutylammonium iodide (TBAI) to enhance reactivity . Alternatively, esterification of 4-(methylamino)butanoic acid with ethanol in the presence of H₂SO₄ or HCl under reflux (60–80°C) is effective but requires careful pH control to avoid side reactions. Key variables affecting yield include:
- Catalyst choice : TBAI improves nucleophilicity in substitution reactions .
- Solvent : THF or DMF enhances solubility of intermediates.
- Temperature : Reflux conditions (~80°C) optimize kinetics while minimizing decomposition.
Purification typically involves distillation (for volatile byproducts) and recrystallization (using ethanol/water mixtures). Yields range from 65–85% depending on substrate purity .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar esters?
- ¹H NMR : The methylamino group (–NHCH₃) appears as a singlet at δ 2.2–2.5 ppm (integration for 3H). The ester (–COOCH₂CH₃) shows a quartet at δ 4.1–4.2 ppm (OCH₂) and a triplet for the adjacent CH₂ group at δ 2.3–2.4 ppm.
- IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H) confirm functional groups.
- Mass Spectrometry : The molecular ion peak at m/z 145 [M]⁺ fragments to m/z 100 (loss of –OCH₂CH₃) and m/z 58 (CH₂CH₂NHCH₃⁺) .
Comparative analysis with analogs like Mthis compound (shifts at δ 3.6 ppm for –OCH₃) or Ethyl 4-aminobutanoate (absence of methylamino protons) ensures structural specificity .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
The compound is susceptible to hydrolysis in acidic or alkaline environments:
- Acidic conditions : Ester cleavage to 4-(methylamino)butanoic acid and ethanol.
- Basic conditions : Degradation via nucleophilic attack on the ester group.
Stability studies recommend storage at pH 6–7 (buffered solutions) and temperatures ≤4°C to prevent decomposition. Thermal gravimetric analysis (TGA) shows decomposition onset at 120°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the neuropharmacological activity of this compound as a GABA analog?
Density Functional Theory (DFT) calculations reveal the compound’s electronic affinity for GABA receptors. Key steps include:
Conformational analysis : Identify low-energy conformers using Gaussian09 with B3LYP/6-31G(d).
Docking studies : Autodock Vina simulates binding to GABA-A receptors (PDB ID: 6HUP). The methylamino group forms hydrogen bonds with Thr262 and Asp163 residues, mimicking GABA’s interaction .
ADMET prediction : SwissADME assesses blood-brain barrier permeability (High: LogP ~1.2) and metabolic stability .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in IC₅₀ values (e.g., GABA receptor inhibition) often arise from:
- Assay variability : Cell-based vs. cell-free systems (e.g., HEK293 vs. Xenopus oocytes).
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates R/S isomers, which may exhibit divergent activities .
- Metabolic interference : LC-MS/MS identifies metabolites like 4-(methylamino)butanoic acid in hepatic microsome assays .
Standardized protocols (e.g., fixed incubation times, controlled temperature) and orthogonal assays (electrophysiology + fluorescence calcium imaging) improve reproducibility.
Q. How do structural modifications (e.g., halogenation, aryl substitution) enhance the compound’s pharmacokinetic profile?
- Halogenation : Introducing –F or –Cl at the 4-position (e.g., Ethyl 4-chloro-3-hydroxybutanoate) increases metabolic stability by reducing CYP450 oxidation .
- Aryl substitution : Pyridinyl or quinolinyl groups (e.g., Ethyl 4-((3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)butanoate) enhance receptor binding via π-π stacking .
Table 1 : Comparative PK Parameters
| Modification | LogP | t₁/₂ (h) | BBB Penetration |
|---|---|---|---|
| Parent compound | 1.2 | 1.5 | High |
| 4-Fluoro derivative | 1.8 | 3.2 | Moderate |
| Quinolinyl analog | 2.5 | 4.1 | Low |
Q. What mechanistic insights explain the compound’s role in spirocyclic diketone synthesis?
this compound acts as a nucleophile in Michael additions. For example, in the synthesis of spirononane-1,6-dione:
Ring-opening : The methylamino group attacks ethyl 2-oxocyclopentanecarboxylate, forming a β-ketoester intermediate.
Decarboxylation : Heat (80–100°C) induces CO₂ loss, generating a cyclopentenone intermediate.
Cyclization : Base-mediated aldol condensation closes the spiro ring .
Q. How do solvent polarity and catalyst loading influence enantioselective synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
